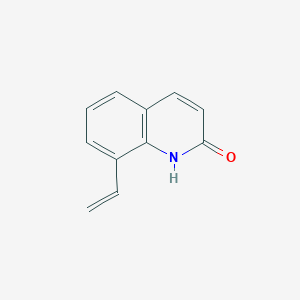

2-Hydroxy-8-vinylquinoline

CAS No.:

Cat. No.: VC14143107

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO |

|---|---|

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | 8-ethenyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C11H9NO/c1-2-8-4-3-5-9-6-7-10(13)12-11(8)9/h2-7H,1H2,(H,12,13) |

| Standard InChI Key | OWJDLKGVHMTXSG-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=CC2=C1NC(=O)C=C2 |

Introduction

Structural and Chemical Properties

8-Hydroxy-2-vinylquinoline (C₁₁H₉NO) is a quinoline derivative characterized by a hydroxyl group at the 8-position and a vinyl substituent at the 2-position of the heterocyclic ring. Its molecular weight is 171.19 g/mol, and the IUPAC name is 8-hydroxy-2-ethenylquinoline . The vinyl group introduces planar rigidity, while the hydroxyl group enables hydrogen bonding and coordination with metal ions, making it a candidate for catalytic and biochemical applications .

Key structural features:

-

Quinoline backbone: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

-

Substituents:

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₁H₉NO | |

| Molecular weight | 171.19 g/mol | |

| Melting point | Not reported (decomposes at >200°C) | |

| Solubility | Soluble in DMSO, acetic acid |

Synthesis and Optimization

The synthesis of 8-hydroxy-2-vinylquinoline is achieved through a condensation reaction between 2-methyl-8-hydroxyquinoline and aromatic aldehydes in acetic anhydride. The process, detailed in patent CN101186605A, involves the following steps :

-

Reaction setup:

-

2-Methyl-8-hydroxyquinoline (1 equiv) and benzaldehyde (1.2 equiv) are dissolved in acetic anhydride.

-

The mixture is heated to 120–140°C under reflux for 40–96 hours.

-

-

Mechanism:

-

The methyl group at position 2 undergoes aldol condensation with the aldehyde, forming a vinyl bridge.

-

Acetic anhydride acts as both solvent and dehydrating agent.

-

-

Purification:

Optimization challenges:

-

Prolonged heating (>72 hours) improves yield but risks decomposition.

-

Electron-withdrawing groups on the aldehyde (e.g., nitro) reduce reactivity, necessitating higher temperatures .

Biological Activity and Applications

Antioxidant Properties

8-Hydroxy-2-vinylquinoline demonstrates superior free radical scavenging activity compared to glutathione (GSH), a canonical antioxidant. In vitro assays reveal:

-

Mechanism: The hydroxyl group donates hydrogen atoms to neutralize radicals, while the conjugated quinoline system stabilizes the resulting aryloxy radical .

Stem Cell Proliferation

In murine models, 8-hydroxy-2-vinylquinoline (10 μM) enhances bone marrow mesenchymal stem cell (BMSC) proliferation by 40% over controls . Proposed pathways include:

-

Upregulation of Wnt/β-catenin signaling, promoting cell cycle progression.

-

Chelation of intracellular iron, reducing oxidative stress-induced apoptosis .

Future Directions

-

Drug development: Optimize pharmacokinetics for neurodegenerative disease applications.

-

Material science: Explore vinyl group polymerization for conductive polymers.

-

Environmental impact: Assess biodegradation pathways to mitigate ecotoxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume